2-Hexanone, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
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Overview
Description
2-Hexanone, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is a chemical compound with the molecular formula C12H26O2Si and a molecular weight of 230.4191 . This compound is characterized by the presence of a hexanone backbone with a silyl ether group attached to the fifth carbon atom. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexanone, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the reaction of 2-hexanone with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hexanone, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require acidic or basic catalysts to facilitate the replacement of the silyl ether group.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
2-Hexanone, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is used in a variety of scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the protection of hydroxyl groups.
Biology: In the study of enzyme-catalyzed reactions involving silyl ethers.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hexanone, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- involves the interaction of the silyl ether group with various molecular targets. The silyl ether group can protect hydroxyl groups from unwanted reactions, allowing for selective transformations in complex molecules. The compound can also participate in catalytic cycles, facilitating the formation of desired products through intermediate species .
Comparison with Similar Compounds
Similar Compounds
2-Hexanone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5-dimethyl-: Similar structure but with additional methyl groups on the hexanone backbone.
2-Hexanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-: Contains a diphenylsilyl group instead of a dimethylsilyl group.
Uniqueness
2-Hexanone, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is unique due to its specific silyl ether group and its position on the hexanone backbone. This structural feature provides distinct reactivity and selectivity in chemical reactions, making it valuable for various applications in research and industry .
Properties
CAS No. |
212557-26-1 |
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Molecular Formula |
C12H26O2Si |
Molecular Weight |
230.42 g/mol |
IUPAC Name |
5-[tert-butyl(dimethyl)silyl]oxyhexan-2-one |
InChI |
InChI=1S/C12H26O2Si/c1-10(13)8-9-11(2)14-15(6,7)12(3,4)5/h11H,8-9H2,1-7H3 |
InChI Key |
IQIXBNLZHVOJBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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